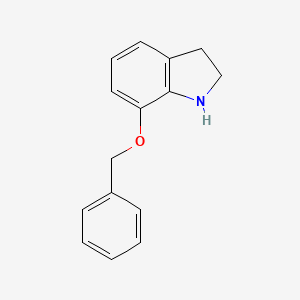
7-(Benzyloxy)indoline
概要
説明
7-(Benzyloxy)indoline is a derivative of indoline, a bicyclic organic compound that consists of a benzene ring fused to a pyrrole ring. The benzyloxy group at the 7th position of the indoline structure introduces unique chemical properties, making it a compound of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed intramolecular amination of ortho-C(sp2)-H bonds in β-arylethylamine substrates . This method is efficient, requiring low catalyst loadings and mild operating conditions.
Industrial Production Methods: Industrial production of 7-(Benzyloxy)indoline may involve large-scale synthesis using similar palladium-catalyzed reactions. The use of inexpensive reagents and scalable reaction conditions makes this method suitable for industrial applications .
化学反応の分析
Types of Reactions: 7-(Benzyloxy)indoline undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding indole derivatives.
Reduction: Formation of indoline derivatives.
Substitution: Introduction of different functional groups at various positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as titanium(III) chloride in aqueous solution.
Reduction: Palladium-catalyzed reduction using polymethylhydrosiloxane (PMHS) as a reducing agent.
Substitution: Various electrophilic reagents under mild conditions.
Major Products: The major products formed from these reactions include substituted indolines and indoles, which are valuable intermediates in the synthesis of more complex organic compounds .
科学的研究の応用
7-(Benzyloxy)indoline has a wide range of applications in scientific research:
作用機序
The mechanism of action of 7-(Benzyloxy)indoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate the expression of regulatory genes and repress toxin genes in certain bacterial species, thereby reducing their virulence . The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
Indole: A parent compound with a similar structure but lacking the benzyloxy group.
7-Benzyloxyindole: A closely related compound with similar biological activities.
Indoline Derivatives: Various substituted indolines with different functional groups.
Uniqueness: 7-(Benzyloxy)indoline is unique due to the presence of the benzyloxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering advantages over other similar compounds in terms of reactivity and potential therapeutic benefits .
特性
IUPAC Name |
7-phenylmethoxy-2,3-dihydro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-2-5-12(6-3-1)11-17-14-8-4-7-13-9-10-16-15(13)14/h1-8,16H,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPWDYUMKWGMYDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC=C2OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40564696 | |
| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191730-78-6 | |
| Record name | 7-(Benzyloxy)-2,3-dihydro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40564696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














